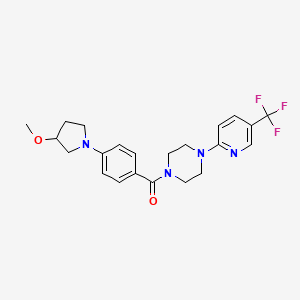

(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

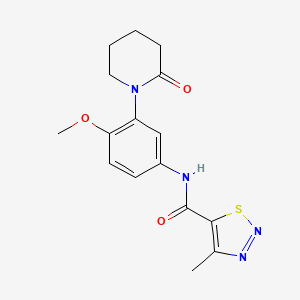

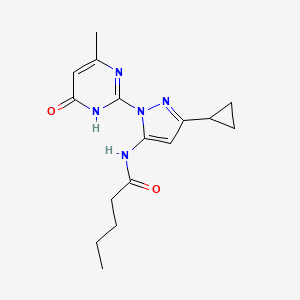

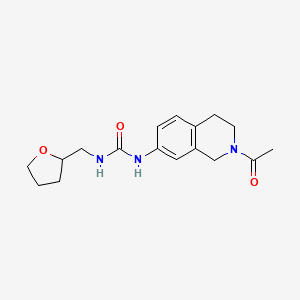

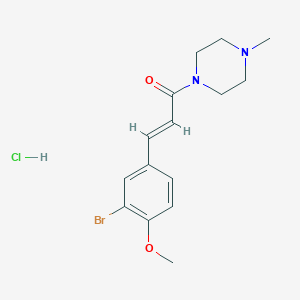

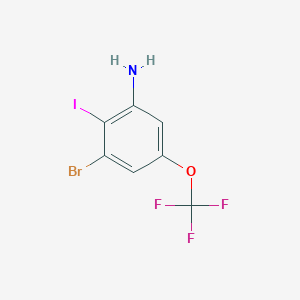

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as N,N-diisopropylethylamine and N,N-dimethylformamide . The reaction is typically carried out at elevated temperatures and monitored using thin-layer chromatography (TLC) . After completion, the product is extracted with ethyl acetate, washed with brine, dried with anhydrous sodium sulfate, and then concentrated under pressure .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as X-ray crystallography . The crystallographic data would provide information about the atomic coordinates, bond lengths, and bond angles .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The piperazine ring could also participate in reactions, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a trifluoromethyl group could affect its polarity and reactivity . The piperazine ring could influence its basicity .Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Pyridine Derivatives

The compound (4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is related to a group of synthesized pyridine derivatives. These derivatives have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Properties of Piperazine Derivatives

Similar chemical structures, specifically those involving piperazine derivatives, have demonstrated notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Antagonistic Properties

- Antagonists of NPBWR1 (GPR7): Derivatives of this compound, particularly those involving modifications of the pyridine and piperazine groups, have shown potent antagonistic properties against NPBWR1 (GPR7), a G protein-coupled receptor. These findings indicate potential therapeutic applications (Romero et al., 2012).

Other Applications

Pharmacological Evaluation for Pain Treatment

Novel derivatives of this compound, especially those involving pyridin-3-yl and piperazin-1-yl methanone, have been identified as selective TRPV4 channel antagonists. They showed analgesic effects in pain models, suggesting their use in pain treatment (Tsuno et al., 2017).

Anticonvulsant Agents

Related chemical structures have been explored as promising anticonvulsant agents. This research indicates potential applications in treating epilepsy or other seizure-related conditions (Severina et al., 2021).

Tubulin Polymerization Inhibitors

Some derivatives, particularly those containing phenoxazine and phenothiazine, have been found to be highly potent inhibitors of tubulin polymerization. This indicates potential applications in cancer therapy, as they could interfere with cell division (Prinz et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various targets, such as enzymes, receptors, and ion channels .

Mode of Action

It’s possible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle pathways .

Pharmacokinetics

The compound’s physicochemical properties, such as its size, polarity, and solubility, would likely influence its absorption, distribution, metabolism, and excretion .

Result of Action

Compounds with similar structures have been known to exert various effects, such as inhibiting or activating their targets, modulating cellular signaling, and affecting cell growth and survival .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O2/c1-31-19-8-9-29(15-19)18-5-2-16(3-6-18)21(30)28-12-10-27(11-13-28)20-7-4-17(14-26-20)22(23,24)25/h2-7,14,19H,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXYBXMRFMTORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Methoxypyrrolidin-1-yl)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B2686358.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)

![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)

![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)